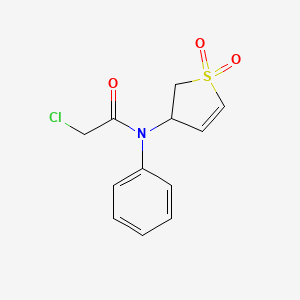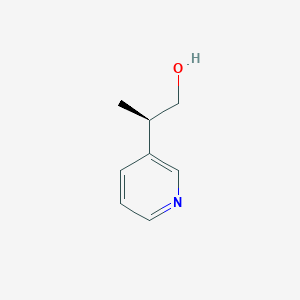![molecular formula C13H14N4O3 B2582331 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile CAS No. 921498-34-2](/img/structure/B2582331.png)
2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile: is a complex organic compound that has attracted attention in various scientific fields due to its unique structure and potential applications. This compound belongs to a class of heterocyclic compounds, which are known for their diverse biological and chemical activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile can be accomplished through several synthetic routes. A common method involves the cyclization of appropriate starting materials in the presence of a base. The reaction typically proceeds under reflux conditions in solvents like ethanol or dimethyl sulfoxide (DMSO).
Initial Cyclization : The starting materials undergo cyclization to form the pyrido[2,3-d]pyrimidine core.
Functionalization : Subsequent steps introduce the propoxy group at the 5-position and the acetonitrile group.
Industrial Production Methods
For industrial production, the process is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to achieve efficient mixing and heat transfer, thereby enhancing the reaction rates and yields.
化学反応の分析
Types of Reactions
2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation : This reaction typically requires oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction : Commonly involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution : Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, facilitated by reagents like halides or acids.
Common Reagents and Conditions
Oxidizing Agents : Hydrogen peroxide, potassium permanganate.
Reducing Agents : Sodium borohydride, lithium aluminum hydride.
Substituting Agents : Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions vary depending on the conditions. For instance, oxidation might yield derivatives with additional functional groups, while substitution reactions could introduce new side chains.
科学的研究の応用
2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile has numerous applications in scientific research:
Chemistry : Used as an intermediate in organic synthesis.
Biology : Explored for its potential biological activity, including antimicrobial and anticancer properties.
Medicine : Investigated for its potential therapeutic effects.
Industry : Utilized in the development of novel materials and catalysts.
作用機序
The exact mechanism by which 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile exerts its effects can vary depending on its application. Generally, the compound interacts with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, it might inhibit a specific enzyme involved in cell proliferation, thereby exerting anticancer effects.
類似化合物との比較
When comparing 2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile with similar compounds, it stands out due to its unique structural features and reactivity profile.
Similar Compounds
2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidine
1-methyl-2,4-dioxo-5-alkoxy-1,2-dihydropyrido[2,3-d]pyrimidine
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties.
There you have it! A deep dive into the fascinating
特性
IUPAC Name |
2-(1-methyl-2,4-dioxo-5-propoxypyrido[2,3-d]pyrimidin-3-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-3-8-20-9-4-6-15-11-10(9)12(18)17(7-5-14)13(19)16(11)2/h4,6H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHJSYQKKKSRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-3,3-dimethyl-butyric acid](/img/structure/B2582251.png)
![ethyl 4-{1-[(3-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2582253.png)
![N-[4-(3-methoxyazetidin-1-yl)phenyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2582255.png)
![5-chloro-N-cyclopropyl-N-[(4-methylphenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2582258.png)



![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2,2-dimethylpropanamide](/img/structure/B2582264.png)

![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2582268.png)



